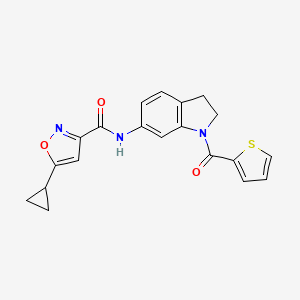

5-cyclopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-cyclopropyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, a thiophene ring, and an indoline ring . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H10N2O2S . It consists of a cyclopropyl group attached to an isoxazole ring, which is further connected to an indoline ring through a carbonyl group. The indoline ring is also attached to a thiophene ring via another carbonyl group .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Novel Synthetic Approaches : The development of novel synthetic approaches for heterocyclic compounds has been extensively studied. For instance, the synthesis of benzo- and heterocyclo-fused carbazoles and indoles through cycloaromatization demonstrates the versatility of these methodologies in accessing complex heterocyclic systems. Such synthetic strategies are crucial for the development of novel compounds with potential applications in various fields of chemistry and biology (Rao et al., 1999).

Cyclopropyl Group Incorporation : The incorporation of cyclopropyl groups into cysteine derivatives highlights the importance of cyclopropyl groups in medicinal chemistry. These modifications can lead to compounds with unique chemical and biological properties, demonstrating the value of cyclopropyl groups in drug design (Nötzel et al., 2001).

Biological Activities

Antimicrobial and Antioxidant Properties : Several studies have reported on the antimicrobial and antioxidant activities of compounds containing elements similar to the specified compound. For example, novel indole derivatives have shown promising antiinflammatory activities, which could lead to the development of new therapeutic agents (Verma et al., 1994). Furthermore, compounds with cyclopropane-annelated structures have been evaluated for their antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new antimicrobial agents (Raghavendra et al., 2016).

Anticancer Evaluation : The in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles against selected human cancer cell lines demonstrates the potential of these compounds in cancer research. This area of study is crucial for identifying new lead compounds in the fight against cancer (Vaddula et al., 2016).

Mécanisme D'action

Target of action

Indole derivatives, which are part of this compound, have been found to bind with high affinity to multiple receptors .

Biochemical pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

5-cyclopropyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c24-19(15-11-17(26-22-15)13-3-4-13)21-14-6-5-12-7-8-23(16(12)10-14)20(25)18-2-1-9-27-18/h1-2,5-6,9-11,13H,3-4,7-8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVYSOYEKNRLHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)

![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)

![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)